alpha-Hydroxymethylphenylalanine
Description
α-Hydroxymethylphenylalanine is a non-proteinogenic amino acid derivative of phenylalanine, characterized by a hydroxymethyl (-CH₂OH) group substituted at the alpha-carbon position. This structural modification alters its physicochemical properties, such as solubility, stereoelectronic effects, and metabolic stability, compared to canonical phenylalanine.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(2R)-2-amino-2-benzyl-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H13NO3/c11-10(7-12,9(13)14)6-8-4-2-1-3-5-8/h1-5,12H,6-7,11H2,(H,13,14)/t10-/m1/s1 |
InChI Key |
ZMNNAJIBOJDHAF-SNVBAGLBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@](CO)(C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Hydroxymethylphenylalanine can be synthesized through several methods. One common approach involves the Mannich reaction, where phenylalanine is reacted with formaldehyde and a primary or secondary amine. This reaction typically requires acidic conditions and can be carried out at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using asymmetric hydrogenation techniques. This method ensures high yield and purity of the compound. The process includes the use of chiral catalysts to achieve the desired stereochemistry .
Chemical Reactions Analysis
Types of Reactions
Alpha-Hydroxymethylphenylalanine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form alpha-methylphenylalanine.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Alpha-carboxyphenylalanine.
Reduction: Alpha-methylphenylalanine.
Substitution: Alpha-halogenated phenylalanine derivatives.
Scientific Research Applications
Alpha-Hydroxymethylphenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in protein synthesis and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various pharmaceuticals and as a research chemical.
Mechanism of Action
The mechanism of action of alpha-Hydroxymethylphenylalanine involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The hydroxymethyl group allows for unique interactions with molecular targets, potentially leading to different biological effects compared to phenylalanine .
Comparison with Similar Compounds
α-Methylphenylalanine
Structure : The alpha-carbon bears a methyl (-CH₃) group instead of hydroxymethyl.
Properties :
Key Differences :
- The methyl group reduces polarity, lowering water solubility compared to the hydroxymethyl variant.
- Methylation may hinder enzymatic processing (e.g., by phenylalanine hydroxylase) more effectively than hydroxymethylation due to non-polar bulk .
Fluorinated Phenylalanines (e.g., 2-Fluoro-5-hydroxy-L-phenylalanine)
Structure : Fluorine atoms and hydroxyl groups are introduced at aromatic or aliphatic positions.
Properties :
Comparison with α-Hydroxymethylphenylalanine :
Dihydroxyphenylalanine (DOPA)
Structure : Features two hydroxyl groups on the benzene ring (3,4-dihydroxy substitution).
Properties :
Contrast with α-Hydroxymethylphenylalanine :
2-Hydroxy-3-methoxy-DL-phenylalanine
Structure : Hydroxyl and methoxy groups on the benzene ring.
Properties :
- Molecular Formula: C₁₀H₁₃NO₄ .
- Applications: Potential use in studying oxidative stress pathways due to redox-active groups .
Comparison :
- Methoxy groups increase lipophilicity, unlike the hydroxymethyl group, which may enhance solubility. This highlights the role of substituent position in biological activity .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Enzyme Interactions : Methyl and fluorinated analogs show steric and electronic inhibition of phenylalanine hydroxylase, while hydroxymethyl derivatives may act as substrates or weak inhibitors depending on stereochemistry .
- Drug Design : The hydroxymethyl group’s polarity could improve blood-brain barrier penetration compared to methylated analogs, making it valuable in central nervous system (CNS) therapeutics .
- Synthetic Challenges : Solid-phase synthesis (as in ) is feasible for α-substituted phenylalanines, but hydroxymethyl variants may require protective groups to prevent oxidation .
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